(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

説明

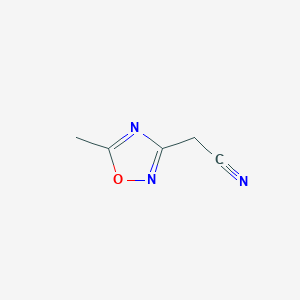

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and an acetonitrile moiety at the 3-position. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its stability, polarity, and pharmacological relevance, often utilized in medicinal chemistry for its bioisosteric properties .

特性

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)8-9-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRPQCILPFDUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923130-89-6 | |

| Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as crystallization or distillation .

化学反応の分析

Types of Reactions

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxadiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Medicinal Chemistry Applications

1.1. Neurodegenerative Disease Research

Recent studies have highlighted the potential of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this structure have been shown to inhibit the oligomerization of tau proteins, which are implicated in the pathology of tauopathies . The ability to modulate tau-mediated neurodegeneration presents a promising avenue for therapeutic development.

1.2. Carbonic Anhydrase Inhibition

Another significant application involves the development of selective carbonic anhydrase inhibitors. For instance, a derivative of this compound has been identified as a potent inhibitor of carbonic anhydrase II, which plays a crucial role in regulating intraocular pressure and is relevant for glaucoma treatment . The pharmacokinetics and metabolites of such compounds are under investigation to optimize their therapeutic efficacy.

Material Science Applications

2.1. Energetic Materials

This compound has been utilized in the synthesis of novel energetic materials. Its structural characteristics allow for the creation of melt-cast materials that exhibit enhanced stability and performance compared to traditional explosives . The integration of this compound into energetic formulations can lead to improved safety and efficiency in military and industrial applications.

Biochemical Applications

3.1. Metabolite Identification and Synthesis

The identification and synthesis of metabolites from this compound derivatives have been extensively studied using advanced techniques like HPLC-MS/MS. This research is vital for understanding the biotransformation pathways of these compounds within biological systems . Such studies not only aid in elucidating the pharmacokinetic profiles but also help in assessing the safety and efficacy of new drug candidates.

Case Studies

作用機序

The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

Key Observations:

- Oxadiazole vs. Oxazole/Triazole: The 1,2,4-oxadiazole core (two nitrogen atoms) confers greater thermal and metabolic stability compared to 1,2-oxazole (one nitrogen) or 1,2,4-triazole (three nitrogen atoms) .

- Nitrile groups enable click chemistry or hydrolysis to carboxylic acids.

Physicochemical Properties

Key Observations:

生物活性

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery.

The compound exhibits unique biochemical properties that influence its interactions with various biomolecules. Notably, it has been shown to:

- Interact with Enzymes : It binds to the active sites of specific enzymes, leading to inhibition or activation. For example, it has been reported to inhibit proteases, affecting protein degradation pathways.

- Modulate Cellular Processes : The compound influences cell signaling pathways and gene expression, notably altering the expression of genes involved in oxidative stress response and cellular metabolism.

2. Cellular Effects

Research indicates that this compound affects various cell types by:

- Altering Gene Expression : It modifies the expression of genes related to energy production and stress responses.

- Impacting Cell Viability : Studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

The molecular mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : It selectively inhibits certain kinases and proteases, which can alter phosphorylation states of proteins and disrupt normal cellular signaling pathways.

- Binding Interactions : The compound's structure allows it to bind effectively to transcription factors, influencing gene transcription processes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives:

- Cytotoxicity Testing : The compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa), showing significant cytotoxic effects with IC50 values in the micromolar range .

- Mechanism Exploration : Flow cytometry analysis revealed that these compounds acted as potent inducers of apoptosis in treated cells .

5. Chemical Reactions and Stability

The stability and reactivity of this compound are crucial for its application:

- Reactivity : The compound undergoes various reactions including oxidation and reduction, which can lead to the formation of bioactive derivatives.

Table 2: Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxadiazole derivatives | KMnO4, H2O2 |

| Reduction | Produces reduced forms | LiAlH4 |

| Substitution | Nucleophilic substitution reactions | Amines, thiols |

6. Applications in Drug Discovery

This compound has potential applications across various fields:

Q & A

Q. What are common synthetic routes to this compound?

- Methodological Answer : A two-step approach involves: (i) Oximation : React cyanoacetamide with hydroxylamine to form 2-cyano-2-hydroxyiminoacetamide. (ii) Alkylation : Treat with phosphorus oxychloride to yield the oxadiazole core, followed by aminolysis and bromination to introduce the acetonitrile moiety. Purification via recrystallization (ethanol) ensures high purity .

Advanced Research Questions

Q. How do steric effects influence the synthesis of derivatives from this compound?

- Methodological Answer : Bulky substituents (e.g., t-BuCN) can halt multi-component coupling reactions prematurely by stabilizing intermediates like zirconacyclopropene-azasilacyclopentadiene complexes. To mitigate this, use sterically unhindered nitriles (e.g., MeCN) or adjust reaction stoichiometry to drive completion .

Q. What role do transition metals play in modifying the reactivity of this compound?

- Methodological Answer : Metals like Rh, Pd, or Cu catalyze bond cleavage (e.g., Si–Csp³) and facilitate heterocycle formation. For example, Rh-catalyzed cleavage of trialkylsilyl groups enables benzosilole synthesis under mild conditions. Optimize catalyst loading (0.5–5 mol%) and solvent (e.g., THF) to balance reactivity and selectivity .

Q. How can structural ambiguities in derivatives be resolved using analytical techniques?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., R factor = 0.064) confirms bond connectivity and stereochemistry. Pair with NMR (¹H/¹³C) to verify substituent integration and HRMS (exact mass ±0.001 Da) for molecular formula validation .

Q. How can contradictory yields in multi-component reactions involving nitriles be addressed?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., nitrile oligomerization vs. cycloaddition). Use kinetic studies (time-resolved IR) to identify rate-limiting steps. Adjust temperature (e.g., 80–120°C) or add catalytic bases (e.g., K₂CO₃) to suppress side reactions .

Q. What strategies enable the use of this compound in synthesizing fused heterocycles?

- Methodological Answer : React with strained silacyclopropanes (e.g., cyclohexene silacyclopropane) under Ag or Pd catalysis to form silacycloheptadienes or siloles. Optimize equivalents (1:1.2 nitrile:silacyclopropane) and monitor progress via TLC (silica, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。